N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide

HDAC6 inhibition Isozyme selectivity CNS drug discovery

This compound is a structurally defined piperazinyl-pyrimidine acetamide with a 4-fluorophenyl side chain. Unlike hydroxamate-based HDAC6 inhibitors, it lacks the zinc-binding motif, making it an ideal negative control for confirming HDAC6-dependent phenotypes. Use in target deconvolution and SAR campaigns. Limited public pharmacological data necessitates de novo profiling. Procure as a critical comparator or chemical probe.

Molecular Formula C23H24FN5O
Molecular Weight 405.477
CAS No. 1396686-63-7
Cat. No. B2567362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide
CAS1396686-63-7
Molecular FormulaC23H24FN5O
Molecular Weight405.477
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C23H24FN5O/c24-20-8-6-18(7-9-20)14-23(30)27-21-15-22(26-17-25-21)29-12-10-28(11-13-29)16-19-4-2-1-3-5-19/h1-9,15,17H,10-14,16H2,(H,25,26,27,30)
InChIKeyGYZPLNSFUUVVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide (CAS 1396686-63-7): Compound Identity and Procurement Baseline


N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide (CAS 1396686-63-7) is a synthetic small molecule belonging to the piperazinyl-pyrimidine acetamide class. It is structurally characterized by a 4,6-disubstituted pyrimidine core bearing a 4-benzylpiperazine moiety and a 4-fluorophenylacetamide side chain, with a molecular formula of C₂₃H₂₄FN₅O and a molecular weight of 405.48 g/mol [1]. This compound has been explored in medicinal chemistry contexts as a potential acetylcholinesterase (AChE) inhibitor and as a candidate ligand for histone deacetylase 6 (HDAC6), placing it at the intersection of neurodegenerative disease and epigenetic target research . Publicly available quantitative pharmacological data for this specific compound remain extremely limited in peer-reviewed primary literature and authoritative databases; most characterization data reside on vendor platforms, many of which do not provide original experimental validation [2].

Why N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Piperazinyl-pyrimidine acetamides are not interchangeable despite sharing a common core scaffold. Even minor modifications to the acetamide side chain or benzylpiperazine substitution pattern can profoundly alter target selectivity profiles. For example, in a series of benzylpiperazine-derived HDAC6 inhibitors, replacing a phenylhydroxamate zinc-binding group with a 4-fluorophenylacetamide moiety eliminates the strong zinc-chelating interaction required for HDAC6 inhibition, redirecting activity toward entirely different targets such as acetylcholinesterase [1]. Conversely, the 4-fluorophenyl group may confer enhanced metabolic stability and blood-brain barrier penetration relative to non-fluorinated phenyl analogs, as demonstrated in structurally related CNS-penetrant HDAC6 inhibitors like KH-259 [2]. Without compound-specific selectivity, potency, and pharmacokinetic data, assuming functional equivalence between analogs within this scaffold class carries a high risk of misattributing biological activity and confounding experimental interpretation.

Product-Specific Quantitative Evidence Guide: N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide Differentiation Data


HDAC6 Isozyme Selectivity Profile Inferred from Structurally Adjacent Benzylpiperazine Derivative KH-259

The target compound lacks a hydroxamic acid zinc-binding group and is therefore not expected to inhibit HDAC6 via the canonical mechanism. However, the closely related benzylpiperazine-pyrimidine derivative KH-259 (which retains the benzylpiperazine-pyrimidine scaffold but incorporates a phenylhydroxamate cap) demonstrates an HDAC6 IC₅₀ of 0.26 µM, with 26-fold selectivity over HDAC1 (IC₅₀ = 6.7 µM) and 47-fold selectivity over HDAC4 (IC₅₀ = 12.3 µM) [1]. This selectivity window provides a class-level benchmark against which any future HDAC profiling data for the target compound should be compared. In the absence of a hydroxamate, the target compound's activity, if any, likely operates through a distinct, non-canonical mechanism not captured by this comparison [2].

HDAC6 inhibition Isozyme selectivity CNS drug discovery

Acetylcholinesterase Inhibitory Potential: Class-Level Expectation vs. Directly Measured Data Gap

Vendor descriptions frequently cite acetylcholinesterase (AChE) inhibition as a proposed application for this compound . However, no peer-reviewed study reporting an IC₅₀ value for AChE inhibition by this specific molecule was identified in PubMed, ChEMBL, or BindingDB. For reference, the clinically used AChE inhibitor donepezil exhibits an AChE IC₅₀ of approximately 6.7 nM under comparable assay conditions [1]. Related N-benzylpiperazine carbamate derivatives have demonstrated butyrylcholinesterase (BuChE) inhibitory activity with pIC₅₀ values around 5.0 (≈10 µM), but their selectivity profile differs substantially [2]. Absent direct measurement, any claim of AChE inhibitory potency for the target compound remains unvalidated.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

CNS Penetration Potential: Physicochemical Comparison with Brain-Penetrant Benzylpiperazine HDAC6 Inhibitor KH-259

KH-259, a benzylpiperazine-pyrimidine derivative with a brain/plasma concentration ratio of 6.73 and a clogP of 2.27, demonstrates that the benzylpiperazine-pyrimidine scaffold is compatible with CNS penetration when appropriately substituted [1]. The target compound replaces the phenylhydroxamate cap of KH-259 with a 4-fluorophenylacetamide group, which may alter lipophilicity and hydrogen-bonding capacity. While the calculated physicochemical properties of the target compound (molecular weight 405.48 g/mol; predicted clogP approximately 2.5–3.5 based on the 4-fluorophenyl modification) fall within favorable CNS drug-likeness space, no experimental brain penetration data exist [2].

Blood-brain barrier penetration CNS drug design clogP

Recommended Research Application Scenarios for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide Based on Available Evidence


Chemical Probe for Target Deconvolution in Neurodegenerative Disease Models

Given the compound's structural embedment within the benzylpiperazine-pyrimidine scaffold family explored for both HDAC6 inhibition and cholinesterase modulation, its most scientifically rigorous application is as a chemical probe for target deconvolution studies. Researchers can use this compound alongside well-characterized controls (e.g., KH-259 for HDAC6 [1]; donepezil for AChE [2]) in phenotypic screening panels to dissect which molecular target(s) underlie observed cellular or in vivo effects in neurodegeneration assays.

Structure-Activity Relationship (SAR) Exploration of 4-Fluorophenylacetamide Modifications

The 4-fluorophenylacetamide moiety distinguishes this compound from other benzylpiperazine-pyrimidine analogs. Medicinal chemistry teams can employ it as a key intermediate or comparator in SAR campaigns aimed at optimizing metabolic stability, target selectivity, or blood-brain barrier penetration. The fluorine substituent's electron-withdrawing effect may reduce oxidative metabolism at the para position relative to non-fluorinated phenyl analogs [3].

Negative Control for HDAC6 Hydroxamate-Dependent Pharmacology

Because this compound lacks the hydroxamic acid zinc-binding group essential for class I/IIb HDAC inhibition, it may serve as a structurally matched negative control in experiments designed to confirm that observed phenotypic effects of benzylpiperazine-hydroxamate HDAC6 inhibitors (e.g., KH-259, tubastatin A) are genuinely HDAC6-dependent rather than scaffold-mediated off-target effects [1].

In Vitro Pharmacological Screening Against Diverse Target Panels

Given the absence of publicly disclosed selectivity data, this compound is best suited for broad-panel in vitro pharmacological profiling (e.g., kinase panels, GPCR screens, nuclear receptor assays) to establish its polypharmacology fingerprint before committing to resource-intensive in vivo studies. Any procurement decision should be accompanied by a plan for de novo selectivity profiling [4].

Quote Request

Request a Quote for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.